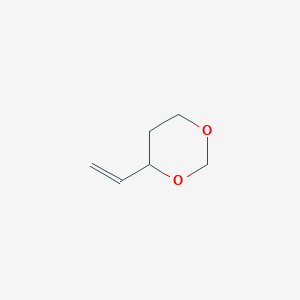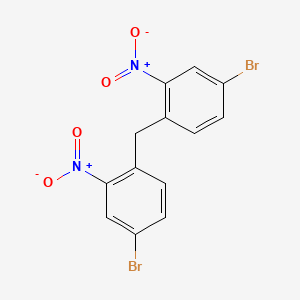
1,1'-Methanediylbis(4-bromo-2-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) is an organic compound with the molecular formula C13H8Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be synthesized through a multi-step process involving the nitration and bromination of benzene derivatives. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2-nitrobenzene.
Methylenation: Finally, the 4-bromo-2-nitrobenzene is reacted with formaldehyde in the presence of a base to form 1,1’-Methanediylbis(4-bromo-2-nitrobenzene).
Industrial Production Methods
Industrial production of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: 1,1’-Methanediylbis(4-amino-2-nitrobenzene).
Substitution: 1,1’-Methanediylbis(4-hydroxy-2-nitrobenzene).
Oxidation: 1,1’-Methanediylbis(4-bromo-2-nitrobenzaldehyde).
Scientific Research Applications
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be compared with other similar compounds such as:
- 1-Bromo-3-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
The uniqueness of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) lies in its dual bromine and nitro substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The methylene bridge further enhances its structural complexity and functionality.
Properties
CAS No. |
1092-55-3 |
|---|---|
Molecular Formula |
C13H8Br2N2O4 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
4-bromo-1-[(4-bromo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI Key |
DCPDIHIPJHWBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
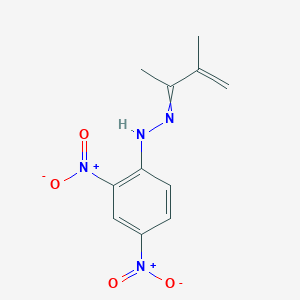

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
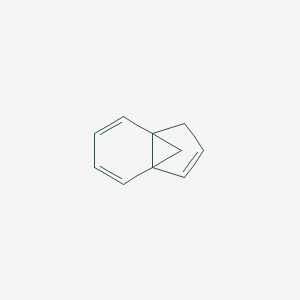

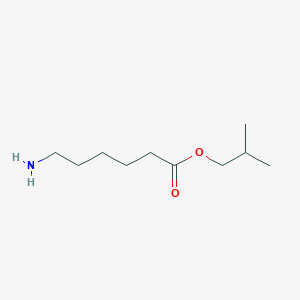
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
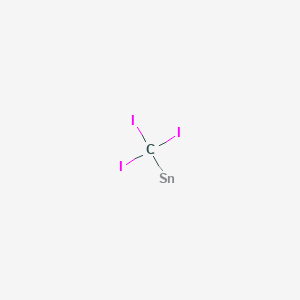
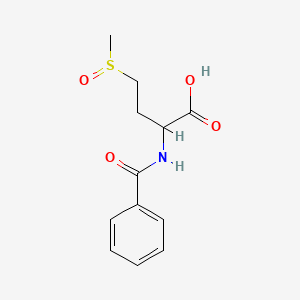
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
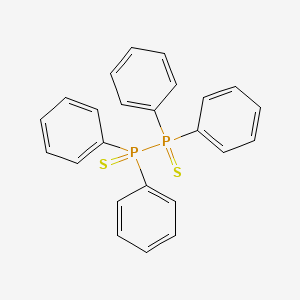
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
